N-Cyclopentyl-10,12,15-trimethyl-2-thia-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaene-6-carboxamide
CAS No.:
Cat. No.: VC16679621
Molecular Formula: C22H24N2OS
Molecular Weight: 364.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H24N2OS |
|---|---|
| Molecular Weight | 364.5 g/mol |
| IUPAC Name | N-cyclopentyl-6,7,10-trimethylbenzo[b][1,4]benzothiazepine-3-carboxamide |
| Standard InChI | InChI=1S/C22H24N2OS/c1-13-8-9-14(2)21-20(13)15(3)23-18-12-16(10-11-19(18)26-21)22(25)24-17-6-4-5-7-17/h8-12,17H,4-7H2,1-3H3,(H,24,25) |
| Standard InChI Key | OXQIMPINMBEGRF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(=NC3=C(C=CC(=C3)C(=O)NC4CCCC4)SC2=C(C=C1)C)C |
Introduction
N-Cyclopentyl-10,12,15-trimethyl-2-thia-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaene-6-carboxamide is a complex organic compound that belongs to the class of azatricyclo compounds. It features a unique structural arrangement, including a thia (sulfur-containing) ring and multiple functional groups, which contribute to its potential biological activity and chemical reactivity. This compound is of interest in various scientific fields due to its structural complexity and potential applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include the use of cyclopentyl lithium for cyclization and coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation. Temperature control and reaction time are critical for achieving high yields.
Biological Activity
Research suggests that compounds with similar structures can influence cystic fibrosis transmembrane conductance regulator (CFTR) function, although specific molecular targets and pathways for this compound need further elucidation. Additionally, preliminary studies indicate potential anti-inflammatory and analgesic properties due to structural similarities with known pharmacological agents.
Potential Applications
Given its complex structure and potential biological activity, this compound may have applications in pharmaceutical research, particularly in areas related to CFTR function and pain management.
Reactivity
The compound can participate in various chemical reactions typical of amides and thioethers, including hydrolysis and nucleophilic substitution reactions. These reactions are typically conducted under controlled conditions to minimize side products and maximize yield.
Analytical Techniques
Analytical techniques such as Nuclear Magnetic Resonance (NMR) and High Performance Liquid Chromatography (HPLC) are used to monitor reaction progress and purity.
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